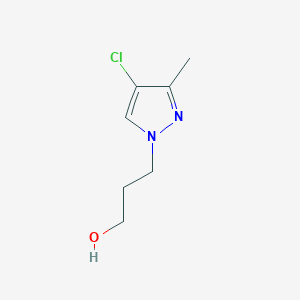

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL

Description

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

IUPAC Name |

3-(4-chloro-3-methylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQEUGVDNOQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL typically involves the reaction of 4-chloro-3-methylpyrazole with propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL, exhibit significant antimicrobial activity. These compounds have been tested against a range of bacterial strains and fungi, demonstrating effectiveness as potential antimicrobial agents. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro. One study highlighted the use of pyrazole compounds in targeting specific cancer cell lines, suggesting that modifications to the pyrazole structure could enhance their efficacy against tumors .

Therapeutic Applications

Potential as Antidiabetic Agents

Recent studies have explored the potential of pyrazole derivatives in managing diabetes. Compounds similar to this compound have been shown to influence glucose metabolism and improve insulin sensitivity in preclinical models .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazole derivatives. Research indicates that these compounds may offer protection against neurodegenerative diseases by inhibiting monoamine oxidase enzymes, which are involved in neurotransmitter degradation . This suggests a dual role for such compounds in both mental health and metabolic disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bebernitz et al., 2001 | Antimicrobial Activity | Identified significant inhibition of bacterial growth by pyrazole derivatives. |

| Park et al., 2005 | Antitumor Activity | Demonstrated selective inhibition of cancer cell proliferation by modified pyrazoles. |

| Recent Research (2020) | Antidiabetic Effects | Showed improved glucose utilization in diabetic models using pyrazole compounds. |

These case studies highlight the diverse applications of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-methylpyrazole: A precursor in the synthesis of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL.

3-Methyl-1H-pyrazole: A structurally similar compound with different substituents.

4-Chloro-1H-pyrazole:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL, also known by its CAS number 951235-35-1, is a compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C7H12ClN3

- Molecular Weight : 173.64 g/mol

- Structure : The compound features a pyrazole moiety which is known for its diverse biological applications.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma) and others.

Table 1: Anticancer Activity of Pyrazole Derivatives

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that these compounds can exhibit activity against various multidrug-resistant bacterial strains. The mechanism often involves the inhibition of bacterial enzyme functions or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | MRSA (Methicillin-resistant Staphylococcus aureus) | <32 | |

| Compound D | E. coli | >64 | |

| This compound | K. pneumoniae | TBD |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the pyrazole ring plays a crucial role in interacting with biological targets, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

-

Study on Anticancer Properties :

- A study involving multiple pyrazole derivatives indicated that modifications on the pyrazole ring could enhance anticancer activity against specific cell lines. The study focused on structure–activity relationships to optimize potency and selectivity against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.